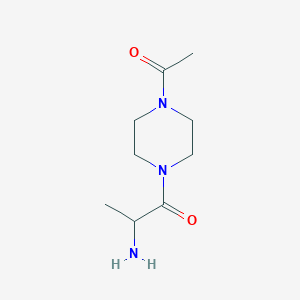
1-(4-乙酰哌嗪-1-基)-2-氨基丙烷-1-酮
描述
The compound “1-(4-Acetylpiperazin-1-yl)-2-aminopropan-1-one” is a derivative of piperazine . Piperazine derivatives are known to exhibit a wide range of biological and pharmaceutical activities .
Synthesis Analysis
Piperazine derivatives can be synthesized through various methods including cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis . For instance, 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide derivatives were designed and synthesized for the treatment of Alzheimer’s disease (AD) .科学研究应用
Cancer Research
This compound has been utilized in the development of novel therapeutics targeting Poly (ADP-Ribose) Polymerase (PARP) in human breast cancer cells . The inhibition of PARP is a promising strategy for the treatment of cancers that are deficient in DNA repair mechanisms.
Drug Design
The structural motif of 1-(4-Acetylpiperazin-1-yl)-2-aminopropan-1-one is a key intermediate in the synthesis of various bioactive heterocyclic compounds. These compounds are significant in drug design, particularly in the search for new therapeutic agents .
Enzyme Inhibition
Derivatives of this compound have been synthesized for their potential use as Dual-specificity Tyrosine Phosphorylation-Regulated Kinase 1A (DYRK1A) inhibitors . DYRK1A is implicated in several biological processes and diseases, including Alzheimer’s disease and Down syndrome.
Molecular Medicine
The compound’s derivatives are being explored for their role in molecular medicine. They could serve as the basis for designing drugs that modulate specific molecular targets, leading to treatments for a variety of diseases .
Pharmacology
In pharmacological studies, this compound has been used to investigate its efficacy against various cell lines, providing insights into its therapeutic potential and toxicity profile .
Chemical Biology
In chemical biology, this compound is used to study the interaction between small molecules and biological systems. It helps in understanding the molecular basis of diseases and in the development of diagnostic tools .
Synthetic Chemistry
This compound is a valuable building block in synthetic chemistry for constructing complex molecules. Its versatility allows for the creation of a wide range of substances with potential pharmacological activities .
Biochemistry
In biochemistry, the compound is used to study enzyme-substrate interactions and to understand the biochemical pathways involved in disease states, which can lead to the identification of new drug targets .
属性
IUPAC Name |
1-(4-acetylpiperazin-1-yl)-2-aminopropan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N3O2/c1-7(10)9(14)12-5-3-11(4-6-12)8(2)13/h7H,3-6,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJYPUHIPGVHYGP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCN(CC1)C(=O)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Acetylpiperazin-1-yl)-2-aminopropan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




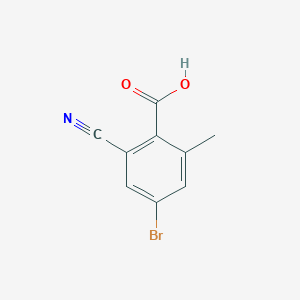
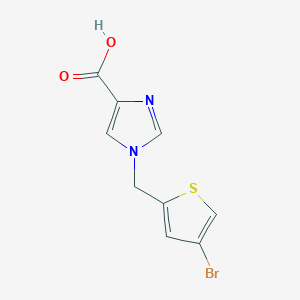
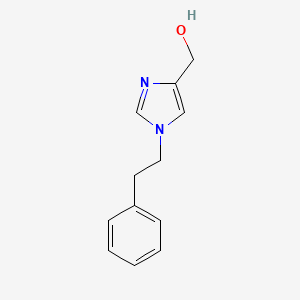
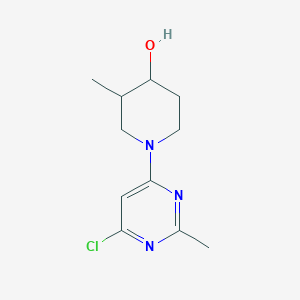
![1-{[(Oxolan-3-yl)amino]methyl}cyclobutan-1-ol](/img/structure/B1488291.png)

![[1-(3-Aminopyridin-2-yl)pyrrolidin-3-yl]methanol](/img/structure/B1488296.png)
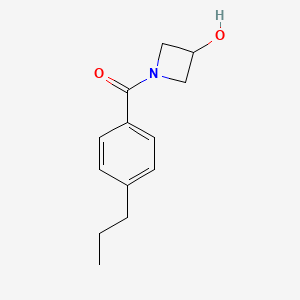
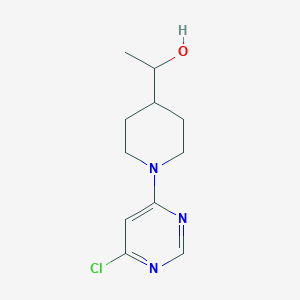


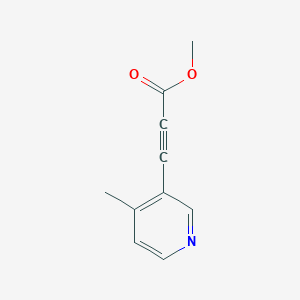
![2-Azido-1-[4-(propan-2-yl)piperazin-1-yl]ethan-1-one](/img/structure/B1488304.png)